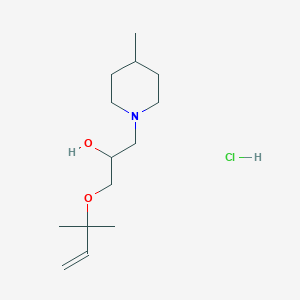![molecular formula C20H17NO6 B2734284 Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzofuran-2-carboxylate CAS No. 681174-35-6](/img/structure/B2734284.png)
Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzofuran-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Ethyl 2,3-dihydro-1,4-benzodioxin-2-carboxylate” is a chemical compound with the molecular formula C11H12O4 . It has an average mass of 208.211 Da and a monoisotopic mass of 208.073563 Da .
Synthesis Analysis
In a study, the synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide involved chemical modifications, including analogue synthesis and scaffold hopping . The synthesis of a related compound, Methyl 2,3-dihydroxybenzoate, involved a solution of 2,3-dihydroxybenzoic acid (0.3 g, 1.9 mmol) in 20 mL of methanol, to which concentrated sulfuric acid (0.3 mL) was added at 5 °C. The reaction mixture was refluxed for 12 h, cooled to room temperature, and concentrated under vacuum .Molecular Structure Analysis
The molecular structure of “Ethyl 2,3-dihydro-1,4-benzodioxin-2-carboxylate” is represented by the SMILES string O=C(OCC)C1=CC=C2OCCOC2=C1 .Physical And Chemical Properties Analysis
The physical and chemical properties of “Ethyl 2,3-dihydro-1,4-benzodioxin-2-carboxylate” include a molecular weight of 208.21 . The InChI key is LIQWCKWRILLHAQ-UHFFFAOYSA-N .Applications De Recherche Scientifique
Optical Characterization in Photodiode Applications
Ethyl 3-amino-2-cyano-6-hydroxy-7, 12-dioxo-2, 7, 12, 12a-tetrahydro-1H-benzo[g]pyrimido[1, 2-a]quinoline-5-carboxylate, a related compound, has been synthesized and utilized in the fabrication of organic photodiodes. The compound's unique optical response and remarkable behavior make it suitable for designing and manufacturing nanostructured films for photodiode applications (Elkanzi et al., 2020).
Synthesis and Antimicrobial Evaluation
A study focused on the synthesis of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, which are structurally related to the compound . These analogues exhibited significant antimicrobial activity, demonstrating the potential of such compounds in developing new antimicrobial agents (Spoorthy et al., 2021).
Development of Multifunctionalized Benzofuran Compounds
In the realm of organic synthesis, the efficient fabrication of multifunctionalized benzofuran compounds is a notable application. A study describes a strategy for synthesizing benzofuran-4(5H)-ones, which are structurally related to the queried compound. These compounds have potential applications in various fields of chemistry due to their diverse functional groups (Ma et al., 2014).
Synthesis of Dihydrobenzofurans and Benzofurans
Another application involves the synthesis of dihydrobenzofurans and benzofurans from arynes. This method demonstrates the versatility and utility of related compounds in organic synthesis, particularly in the formation of complex structures like benzofurans (Yoshioka et al., 2013).
Anticancer Activity of Heterocycles
Ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a structurally related compound, has been used as a building block for new heterocycles with potent anticancer activity against colon cancer cell lines. This indicates the potential of similar compounds in the development of new anticancer drugs (Abdel-Motaal et al., 2020).
Propriétés
IUPAC Name |
ethyl 3-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-1-benzofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO6/c1-2-24-20(23)18-17(12-7-3-4-8-13(12)27-18)21-19(22)16-11-25-14-9-5-6-10-15(14)26-16/h3-10,16H,2,11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMHJMYDVIQXOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3COC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzofuran-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((1-((4-methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B2734201.png)

![4-[(4-Iodobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B2734205.png)
![7-Methylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2734206.png)
![(2Z)-2-[(1E)-(methoxyimino)methyl]-3-(2-nitrophenyl)prop-2-enenitrile](/img/structure/B2734207.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2734210.png)
![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2734212.png)
![4-{4-[(Dipropylamino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B2734215.png)



![6-(5-amino-3-methylpyrazol-1-yl)-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2734221.png)
![2-amino-4-(3-bromophenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2734224.png)